2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide
Description
The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide features a complex heterocyclic core comprising a pyrrolo-triazole scaffold fused with a diketone system. Key structural attributes include:
- A 4-chlorophenyl substituent at position 5 of the pyrrolo-triazole ring.
- An N-(2,4-dichlorophenyl)acetamide side chain.
This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its triazole and amide functionalities.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-6-3-10(20)7-12(13)21/h1-7,15-16H,8H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKALPLQGZRLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile, and catalysts such as triethylamine or potassium carbonate. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.
Scientific Research Applications
2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Analogous Compounds
The target compound belongs to a class of pyrrolo-triazole-acetamide derivatives , which exhibit variability in aryl substituents and side chains. Key analogs include:
Analog 1 :
2-(5-(3-Chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide (CAS 1052604-29-1) :
- Core Differences :
- 3-Chloro-4-methylphenyl at position 5 (vs. 4-chlorophenyl in the target).
- N-(4-ethylphenyl) acetamide side chain (vs. N-(2,4-dichlorophenyl)).
- Impact :
- Increased lipophilicity due to the ethyl group and methyl substitution.
- Steric hindrance from the methyl group may alter binding kinetics.
Analog 2 :
2-[5-(4-Chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide (CAS 1052561-78-0) :
- Core Differences :
- N-(2,5-difluorophenyl) substituent (vs. N-(2,4-dichlorophenyl)).
- Molecular formula C18H12ClF2N5O3 (vs. C18H12Cl2N5O3 for the target).
- Impact :
- Fluorine atoms enhance metabolic stability and electronegativity.
- Reduced molecular weight (419.8 g/mol vs. 430.2 g/mol for the target) due to substitution of Cl with F.
Table 1: Key Physicochemical Properties
Structural Implications on Bioactivity
While pharmacological data are absent in the evidence, structural analysis reveals:
- Analog 1 : The 4-ethylphenyl side chain could improve membrane permeability but reduce solubility.
- Analog 2 : Fluorine atoms offer resistance to oxidative metabolism, suggesting longer half-life compared to chlorinated analogs .
Biological Activity
The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide (CAS Number: 1052561-78-0) represents a novel class of pyrrolo[3,4-d][1,2,3]triazole derivatives. This compound has garnered attention due to its potential biological activities which include antimicrobial and anticancer properties. This article compiles findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 419.8 g/mol. The structure features a pyrrolo[3,4-d][1,2,3]triazole ring system which is known for its biological significance due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d][1,2,3]triazole exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds similar to the one have shown promising antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. Some derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .
- Antitubercular Activity : The compound's structural analogs have been tested against Mycobacterium tuberculosis, showing effective inhibition with EC50 values indicating potent activity against resistant strains .
Anticancer Activity
The biological evaluation of similar triazole compounds has revealed their potential as anticancer agents:
- Mechanism of Action : These compounds are believed to exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival. For example, they may interfere with DNA synthesis or induce apoptosis in cancer cells.
- In vitro Studies : In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines including breast and lung cancer cells. The IC50 values for these activities were reported in the micromolar range.
Study 1: Synthesis and Evaluation
A study focused on synthesizing various pyrrolo[3,4-d][1,2,3]triazole derivatives including our compound. The synthesized compounds were evaluated for their antifungal and anticancer activities:
- Results : The study found that certain modifications to the triazole ring significantly enhanced both antifungal and anticancer activities. For instance, introducing electron-withdrawing groups like chlorine improved potency against M. tuberculosis by twofold compared to unsubstituted analogs .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of triazole derivatives indicated that:
- Substituent Effects : The presence of halogen substituents (e.g., chlorine) on the phenyl rings was correlated with increased biological activity. The study highlighted that compounds with dichlorophenyl substitutions exhibited enhanced interaction with target enzymes compared to their monohalogenated counterparts.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
